D-Methionyl-D-serine
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Overview
Description
D-Methionyl-D-serine: is a dipeptide composed of the amino acids D-methionine and D-serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-D-serine typically involves the coupling of D-methionine and D-serine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: D-Methionyl-D-serine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The serine residue can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions at the serine hydroxyl group.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regenerated methionine from its oxidized forms.
Substitution: Alkylated serine derivatives.
Scientific Research Applications
Chemistry: D-Methionyl-D-serine is used as a model compound in peptide chemistry to study peptide bond formation and stability. It is also used in the development of new synthetic methodologies for peptide synthesis.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a tool to investigate the role of D-amino acids in biological systems.
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its stability and resistance to enzymatic degradation make it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of D-Methionyl-D-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The D-methionine residue can interact with methionine-binding proteins, while the D-serine residue can act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. These interactions can modulate various biochemical pathways, including neurotransmission and signal transduction.
Comparison with Similar Compounds
L-Methionyl-L-serine: The L-enantiomer of the dipeptide, which has different biological activity and stability.
D-Alanyl-D-serine: Another dipeptide with similar structural features but different functional properties.
D-Serine: A single amino acid that acts as a co-agonist at NMDA receptors, similar to the D-serine residue in D-Methionyl-D-serine.
Uniqueness: this compound is unique due to its combination of D-amino acids, which confer resistance to enzymatic degradation and enhance stability. This makes it particularly valuable in research and therapeutic applications where stability is crucial.
Properties
CAS No. |
656811-61-9 |
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Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m1/s1 |
InChI Key |
WEDDFMCSUNNZJR-PHDIDXHHSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@H](CO)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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